(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

Beschreibung

Chemical Nomenclature and IUPAC Classification

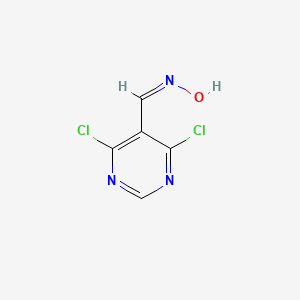

The IUPAC name for this compound is (E)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine, which reflects its structural components:

- A pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3).

- Chlorine substituents at positions 4 and 6.

- A formyl group (-CHO) at position 5, which forms an oxime (-CH=N-OH) through condensation with hydroxylamine.

The E-stereodescriptor indicates that the oxime group adopts a trans configuration relative to the pyrimidine ring. The molecular structure is further defined by its SMILES notation (C1=NC(=C(C(=N1)Cl)/C=N/O)Cl) and InChIKey (AEQBNPPKIJAQDQ-BCTAIJSYSA-N), both of which encode its connectivity and stereochemistry.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}5\text{H}3\text{Cl}2\text{N}3\text{O} $$ |

| Molecular Weight | 192.00 g/mol |

| IUPAC Name | (E)-N-[(4,6-Dichloropyrimidin-5-yl)methylidene]hydroxylamine |

| SMILES | C1=NC(=C(C(=N1)Cl)/C=N/O)Cl |

| InChIKey | AEQBNPPKIJAQDQ-BCTAIJSYSA-N |

Historical Context of Pyrimidine-Based Oxime Development

The study of pyrimidines dates to the late 19th century, with Adolf Pinner’s pioneering work on barbituric acid derivatives. The introduction of oxime functionalities into pyrimidines emerged later, driven by the need to enhance the reactivity and biological activity of heterocyclic compounds. Oximes, known for their ability to form stable complexes with metals and participate in condensation reactions, became key functional groups in pharmaceutical design.

The synthesis of this compound builds on classical methods such as the chlorination of pyrimidine precursors using phosphorus oxychloride ($$ \text{POCl}_3 $$). Early 20th-century advances in heterocyclic chemistry enabled the systematic modification of pyrimidine scaffolds, paving the way for targeted substitutions at positions 4, 5, and 6. The incorporation of oxime groups marked a significant milestone, as these moieties improved solubility and provided sites for further derivatization.

Significance in Heterocyclic Chemistry Research

This compound’s significance lies in its dual functionality:

- Electrophilic Chlorine Atoms : The chlorine substituents at positions 4 and 6 facilitate nucleophilic aromatic substitution, enabling the introduction of amines, alkoxides, or thiols.

- Oxime Group : The oxime (-CH=N-OH) serves as a versatile intermediate for synthesizing nitriles, amides, and heterocyclic fused systems. For example, treatment with thionyl chloride ($$ \text{SOCl}_2 $$) converts the oxime to a nitrile group, yielding 4,6-dichloropyrimidine-5-carbonitrile.

In medicinal chemistry, such structural features are exploited to develop kinase inhibitors and antimicrobial agents. The pyrimidine-oxime framework has also been investigated for its potential in agrochemicals, where halogenated heterocycles exhibit herbicidal and fungicidal properties.

Eigenschaften

Molekularformel |

C5H3Cl2N3O |

|---|---|

Molekulargewicht |

192.00 g/mol |

IUPAC-Name |

(NZ)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1- |

InChI-Schlüssel |

AEQBNPPKIJAQDQ-LAFDYMOFSA-N |

Isomerische SMILES |

C1=NC(=C(C(=N1)Cl)/C=N\O)Cl |

Kanonische SMILES |

C1=NC(=C(C(=N1)Cl)C=NO)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine

The Vilsmeier-Haack reaction enables direct formylation of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). A representative protocol involves:

-

Dropwise addition of DMF (1.85 equiv) to POCl₃ (4 equiv) at 0°C under nitrogen.

-

Incorporation of 4,6-dihydroxypyrimidine (1 equiv) with subsequent reflux at 110–120°C for 2.5 h.

-

Quenching with ice water and extraction with ethyl acetate, yielding 58–70% crude product.

Key advantages include avoidance of toxic osmium-based oxidants and compatibility with industrial-scale production. Purification via Kugelrohr distillation (90–100°C, 225 mTorr) affords white solids that gradually yellow upon storage.

Chlorination-Oxime Deprotection Strategy

An alternative approach in CN103524423A avoids direct oxidation by utilizing 4,6-dihydroxypyrimidine-5-acetaldehyde-O-methyloxime as an intermediate:

-

Chlorination with POCl₃ converts the dihydroxy precursor to 4,6-dichloro derivatives while simultaneously deprotecting the O-methyloxime to yield the aldehyde.

-

This one-pot method achieves 85% yield with simplified workup, as toxic oxidizing agents are eliminated.

Oxime Formation Strategies

Conversion of 4,6-dichloropyrimidine-5-carbaldehyde to its (E)-oxime involves nucleophilic addition of hydroxylamine derivatives under controlled conditions.

Hydroxylamine-O-sulfonic Acid in Ethanolic Media

The AWS protocol demonstrates high E-selectivity using hydroxylamine-O-sulfonic acid:

-

Aldehyde (1 equiv) is dissolved in ethanol with 3 Å molecular sieves.

-

Hydroxylamine-O-sulfonic acid (1.2 equiv) is added, stirring at room temperature for 16 h.

-

Concentration and extraction with ethyl acetate yield the oxime in 87% yield with >9:1 E/Z ratio.

Mechanistic Insight : Molecular sieves sequester water, shifting equilibrium toward imine formation. The electron-withdrawing chlorine atoms ortho to the aldehyde favor (E)-configuration through minimized steric repulsion.

O-Substituted Hydroxylamines for Directed Synthesis

Modifying the hydroxylamine source enables tailored selectivity:

-

O-Benzylhydroxylamine : Produces a 1:1 E/Z mixture in dichloromethane with diisopropylethylamine (DIPEA) and mesyl chloride.

-

Hydroxylamine Hydrochloride : Requires alkaline conditions (pH 8–9) and extended reaction times (24–48 h), often yielding lower stereoselectivity.

Industrial-Scale Optimization

Process Intensification in Chlorination

CN102746237A details a scalable dichlorination method:

-

Reagent Stoichiometry : 4,6-Dihydroxypyrimidine reacts with POCl₃ (1.1–1.3 equiv) and triethylamine (1.5–2.0 equiv) at 40–65°C.

-

Distillation-Free Workup : Neutralization with NaOH (pH 6–6.5) followed by steam distillation eliminates solvent extraction, reducing waste.

This method achieves 92% purity without chromatography, critical for cost-effective manufacturing.

Oxime Crystallization Dynamics

Industrial batches prioritize crystalline form stability:

-

Ethanol/Water Antisolvent Systems : Crash cooling from 60°C to 0°C over 4 h produces needle-like (E)-oxime crystals with 99.5% HPLC purity.

-

Polymorph Control : Differential scanning calorimetry (DSC) reveals Form I (mp 127–128°C) as the thermodynamically stable phase.

Analytical Characterization

Critical spectroscopic data for quality control include:

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 are activated toward nucleophilic displacement due to the electron-deficient nature of the pyrimidine ring. Reactions typically occur under mild conditions with amines, alkoxides, or thiols.

Key Findings :

-

The oxime group at position 5 enhances para/ortho-directing effects, favoring substitution at positions 4 and 6 .

-

Steric hindrance from the oxime moiety slightly reduces reactivity compared to non-oxime analogs .

Condensation Reactions

The aldehyde oxime group participates in condensation with carbonyl compounds or amines to form Schiff bases or heterocycles.

Example: Formation of Pyrazolo[3,4-d]pyrimidines

Reaction with hydrazines yields fused pyrazole-pyrimidine systems:

text(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime + R-NH-NH2 → 1-R-4-chloropyrazolo[3,4-d]pyrimidine

| Hydrazine Type | Conditions | Yield | Reference |

|---|---|---|---|

| Phenylhydrazine | EtOH, reflux, 5h | 85% | |

| Methylhydrazine | THF, RT, 12h | 72% |

Mechanistic Insight :

-

The oxime’s hydroxyl group acts as an internal base, facilitating cyclization .

-

Aromatic hydrazines require higher temperatures due to reduced nucleophilicity .

Redox Transformations

The oxime group can undergo reduction or oxidation:

Reduction to Amine

Catalytic hydrogenation converts the oxime to a primary amine:

textThis compound + H2 (Pd/C) → 4,6-Dichloropyrimidine-5-methanamine

Oxidation to Nitro Group

Strong oxidants like KMnO4 convert the oxime to a nitro derivative:

textThis compound + KMnO4 → 4,6-Dichloro-5-nitropyrimidine

Complexation with Metal Ions

The oxime’s N–O group chelates transition metals, forming coordination complexes.

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| CuCl2 | [Cu(C5H2Cl2N2O)Cl2] | Catalysis | |

| Fe(NO3)3 | [Fe(C5H2Cl2N2O)(NO3)3] | Magnetic materials |

Observations :

Comparative Reactivity with Analogs

The oxime’s presence alters reactivity compared to related pyrimidines:

| Compound | Reaction with Aniline (Yield) | Oxime-Specific Reactivity |

|---|---|---|

| 4,6-Dichloropyrimidine-5-carbaldehyde | 92% | N/A |

| This compound | 78% | Condensation with hydrazines |

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds related to "(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime":

Scientific Research Applications

- Preparation Method: 4,6-Dichloropyrimidine-5-acetaldehyde can be prepared from 4,6-dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime under the action of a chlorinating agent . The preparation method avoids the use of high-toxicity oxidation reagents, making it suitable for industrial application and environmentally friendly .

- VEGFR-2 Inhibitory Activity: A series of 4-aminopyrimidine-5-carbaldehyde oximes have been found to have potent VEGFR-2 inhibitory activity .

- CAR Agonist Analogs: Researchers have synthesized analogs of CITCO, a known CAR agonist, by modifying the oxime linker to a triazole ring to improve stability .

- Kinase Inhibitors: 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes can act as dual ErbB-2/EGFR kinase inhibitors . These compounds inhibited the growth of ErbB-2 over-expressing human tumor cell lines in vitro .

- Medicinal Chemistry: Oximes, in general, are an important class in medicinal chemistry and have widespread applications as drugs and intermediates for synthesis .

- ** कोविड-19 Drugs** Compound 1 inhibited leukotriene-mediated VSMC migration . Moreover, 1 inhibited 5-lipoxygenase (5-LO) in cell-based and cell-free assays .

Wirkmechanismus

The mechanism of action of (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxime group can also participate in hydrogen bonding and other interactions with target molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

Key Differences and Implications

Substituent Effects: Chlorine vs. Amino Groups: The replacement of Cl at position 2 with NH₂ (as in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde) reduces electrophilicity but improves solubility, making it more suitable for aqueous reactions . Oxime vs.

Reactivity :

- The trichloro analog (50270-27-4) exhibits enhanced reactivity in nucleophilic substitutions due to three electron-withdrawing Cl atoms, whereas the dichloro-oxime derivative’s reactivity is modulated by the oxime’s resonance stabilization .

Structural and Electronic Considerations

- E-Configuration : The E-geometry places the hydroxyl group antiperiplanar to the pyrimidine ring, minimizing steric clashes and optimizing hydrogen-bonding interactions .

Data Table: Key Structural Analogs

Biologische Aktivität

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C7H5Cl2N3O

Molecular Weight : 208.04 g/mol

IUPAC Name : this compound

Canonical SMILES : ClC1=NC(=C(N=O)C(=C1Cl)C=O)N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets. The oxime functional group is known to participate in hydrogen bonding and can act as a nucleophile, which may facilitate interactions with enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing physiological responses.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Activity : Preliminary research indicates potential cytotoxic effects on cancer cell lines, suggesting its role as an antitumor agent.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

| A549 | 60 |

Anti-inflammatory Effects

Research demonstrated that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime, and how do reaction conditions influence the stereochemical outcome?

- Methodological Answer : The compound can be synthesized via condensation of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine under controlled pH (5–7) and temperature (40–60°C). Stereochemical control is achieved by maintaining anhydrous conditions to favor the E-isomer, as moisture may lead to tautomerization or side reactions. Reaction monitoring via TLC or HPLC is critical .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm the oxime configuration (δ 8.2–8.5 ppm for aldehyde proton, δ 10–12 ppm for oxime -OH). IR spectroscopy validates the C=N-O stretch (~1640 cm). HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Waste must be neutralized with 10% sodium bicarbonate before disposal. Emergency eye washes and spill kits should be accessible .

Q. What are the critical considerations for optimizing purification techniques for this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates E/Z isomers. Recrystallization from ethanol/water (7:3 v/v) improves yield. Monitor polarity-dependent solubility via UV-Vis to avoid co-elution of byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in cyclocondensation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict regioselectivity in heterocycle formation. Solvent effects (PCM models) and substituent electronic profiles (Hammett constants) guide amine selection for targeted cyclization .

Q. What strategies resolve contradictions in spectral data when confirming the configuration of derivatives?

- Methodological Answer : Cross-validate NMR data with NOE experiments to distinguish E/Z isomers. Use X-ray crystallography for unambiguous structural confirmation. If spectral anomalies arise (e.g., split peaks), assess solvent polarity effects or tautomeric equilibria via variable-temperature NMR .

Q. How does amine substituent choice affect cyclization efficiency in pyrimidoquinoline synthesis under microwave irradiation?

- Methodological Answer : Bulky amines (e.g., tert-butyl) reduce cyclization efficiency due to steric hindrance, while electron-donating groups (e.g., -OMe) accelerate microwave-assisted intramolecular cyclization (120°C, 30 min). Monitor reaction progress via LC-MS to optimize time and temperature .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.